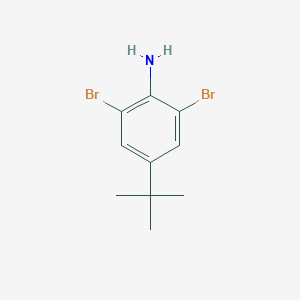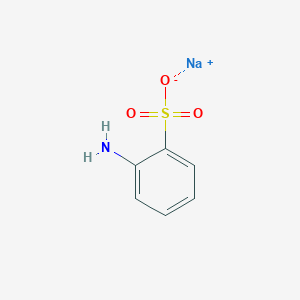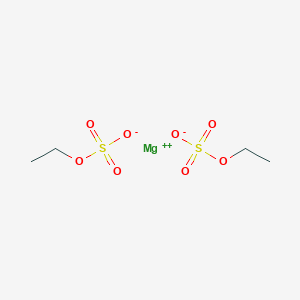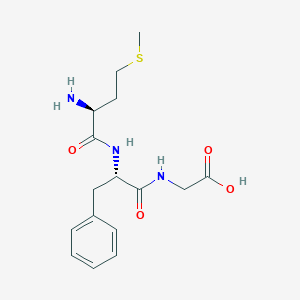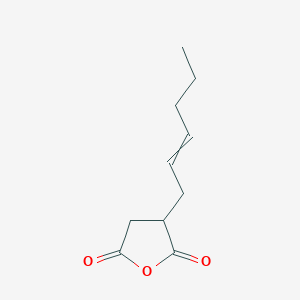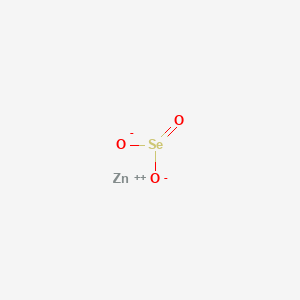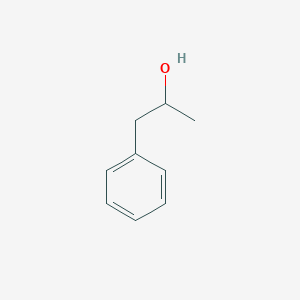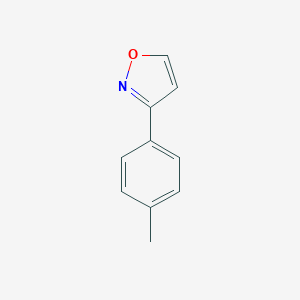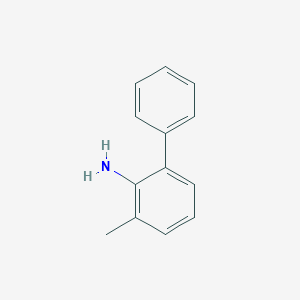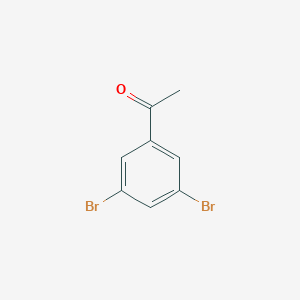
3',5'-Dibromoacetophenone
Vue d'ensemble
Description
3',5'-Dibromoacetophenone is a brominated derivative of acetophenone. It is an organic compound with diverse applications in chemistry and related fields. Its properties and behavior are influenced by the presence of bromine atoms in its structure.
Synthesis Analysis
The synthesis of 3',5'-Dibromoacetophenone and related compounds often involves halogenation reactions. For instance, the synthesis of α-bromoacetophenones can be achieved by reacting acetophenone with a bromating agent under specific conditions, yielding high purity products suitable for large-scale production (Hao Wei-ran, 2010).
Molecular Structure Analysis
The molecular structure of 3',5'-Dibromoacetophenone derivatives has been studied using various techniques, including X-ray crystallography and spectroscopy. These studies reveal intricate details about their conformation and intermolecular interactions. For instance, structural studies on related o-hydroxyacetophenone derivatives show weak hydrogen bonds and π⋯π interactions forming specific molecular frameworks (Basab Chattopadhyay et al., 2012).
Chemical Reactions and Properties
3',5'-Dibromoacetophenone undergoes various chemical reactions due to its active functional groups. It can form coordination compounds, as evidenced by studies on similar compounds like nickel(II)-Schiff base complexes derived from acetophenone derivatives (A. Ourari et al., 2014).
Physical Properties Analysis
The physical properties of 3',5'-Dibromoacetophenone, such as melting and boiling points, solubility, and density, are influenced by its molecular structure. Studies on similar compounds, like 3,5-dibromoacetophenone, reveal insights into their conformation and behavior in different states (J. Emsley et al., 1976).
Applications De Recherche Scientifique
Derivatization of Fatty Acids : 3',5'-Dibromoacetophenone has been used in derivatization processes to improve the detection of fatty acids using UV detectors in HPLC instruments. However, research has shown that the derivatization process using 3',5'-Dibromoacetophenone with BF3 catalyst doesn't produce phenacyl oleic but methyl oleic form, indicating a limitation in this application (Ahda, Guntarti, & Kusbandari, 2016).
Synthesis of Pyrazoloquinolines : In the field of organic chemistry, 3',5'-Dibromoacetophenone is used as a precursor in the synthesis of novel 1,6,8-triaryl-1H-pyrazoloquinolines, demonstrating its utility in the synthesis of complex organic molecules (Maluleka & Mphahlele, 2013).
NMR Spectroscopy : The 1H NMR spectra of 3',5'-Dibromoacetophenone have been analyzed to determine molecular conformations, providing insights into the structural properties of this compound (Emsley, Lindon, & Street, 1976).
Synthesis of Carbon-13 Labeled Compounds : In isotopic labeling studies, 3',5'-Dibromoacetophenone is used in the synthesis of 13C-labeled compounds, important in various research applications including metabolic studies (Siegel & Seebach, 1980).
Organic Synthesis with Transition Metal Complexes : 3',5'-Dibromoacetophenone reacts with zerovalent transition metal complexes to produce various organic compounds, illustrating its role in facilitating complex chemical reactions (Furukawa, Matsumura, Matsuoka, & Kiji, 1976).
Phototransformations in Matrix-Isolation Studies : This compound has been studied for its conformational changes under UV radiation, aiding our understanding of molecular dynamics and photochemistry (Pagacz-Kostrzewa, Mucha, Wierzejewska, & Filarowski, 2023).
Endocrine-Disrupting Activity Studies : It's utilized in studies related to endocrine-disrupting activities of certain chemicals, playing a role in environmental and health research (Watanabe et al., 2015).
One-Pot Synthesis Methods : It's involved in novel one-pot synthesis methods for preparing α,α-dibromoacetophenones, showcasing its utility in efficient chemical synthesis processes (Wu, Xu, Xu, Hu, & Zhang, 2017).
Propriétés
IUPAC Name |
1-(3,5-dibromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFJDRRYVMJBRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347456 | |
| Record name | 3',5'-Dibromoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dibromoacetophenone | |
CAS RN |
14401-73-1 | |
| Record name | 1-(3,5-Dibromophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14401-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dibromoacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reported solid-state conformation of 2′-amino-3′,5′-dibromoacetophenone?
A1: The research confirmed that the solid-state conformation of 2′-amino-3′,5′-dibromoacetophenone aligns with previously proposed solution conformations for similar compounds. [] This finding suggests that the conformational preferences observed in solution are maintained in the solid state, which can be valuable information for understanding the molecule's behavior in different environments. Further research might explore if this conformational stability influences the molecule's potential biological activity or interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



